Ethyl 2-(dimethylamino)-6-(2-fluorophenyl)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate
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Overview
Description
Ethyl 2-(dimethylamino)-6-(2-fluorophenyl)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate is a complex organic compound that belongs to the class of oxadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dimethylamino)-6-(2-fluorophenyl)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazine ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced through nucleophilic substitution reactions using dimethylamine.
Incorporation of the Fluorophenyl Group: The fluorophenyl group is attached via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(dimethylamino)-6-(2-fluorophenyl)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(dimethylamino)-6-(2-fluorophenyl)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(dimethylamino)-6-(2-fluorophenyl)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(dimethylamino)-6-(2-fluorophenyl)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(dimethylamino)-6-(2-chlorophenyl)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Ethyl 2-(dimethylamino)-6-(2-bromophenyl)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
298685-91-3 |
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Molecular Formula |
C15H15F4N3O3 |
Molecular Weight |
361.29 g/mol |
IUPAC Name |
ethyl 2-(dimethylamino)-6-(2-fluorophenyl)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate |
InChI |
InChI=1S/C15H15F4N3O3/c1-4-24-12(23)14(15(17,18)19)20-11(25-13(21-14)22(2)3)9-7-5-6-8-10(9)16/h5-8H,4H2,1-3H3 |
InChI Key |
QPGMLESNMYGERB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(N=C(OC(=N1)N(C)C)C2=CC=CC=C2F)C(F)(F)F |
solubility |
42.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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